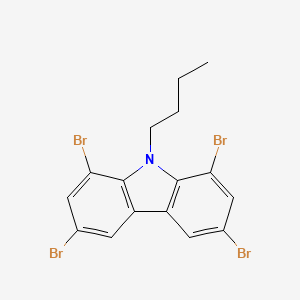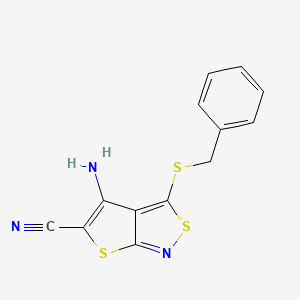![molecular formula C14H14O3 B14473963 4-Hydroxy-5,9-dimethyl-6,9-dihydronaphtho[1,2-b]furan-8(7H)-one CAS No. 65716-71-4](/img/structure/B14473963.png)
4-Hydroxy-5,9-dimethyl-6,9-dihydronaphtho[1,2-b]furan-8(7H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Hydroxy-5,9-dimethyl-6,9-dihydronaphtho[1,2-b]furan-8(7H)-one is a complex organic compound belonging to the class of dihydronaphthofurans. These compounds are characterized by a fused ring structure that includes both naphthalene and furan moieties. This particular compound has garnered interest due to its potential biological and pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-5,9-dimethyl-6,9-dihydronaphtho[1,2-b]furan-8(7H)-one can be achieved through various synthetic routes. One common method involves the hydrogen peroxide oxidation of intermediate 4-hydroxy-9-trifluoroacetylnaphthofurans . This process typically requires specific reaction conditions, including controlled temperature and pH levels, to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar oxidation processes. The use of commercially available catalysts, such as palladium on carbon (Pd/C), can facilitate the reaction and improve efficiency . The scalability of these methods allows for the production of significant quantities of the compound for research and application purposes.
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-5,9-dimethyl-6,9-dihydronaphtho[1,2-b]furan-8(7H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form naphthoquinones, which are known for their cytotoxic properties.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s biological activity.
Substitution: Substitution reactions, particularly involving the hydroxyl group, can lead to the formation of derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation and reducing agents such as sodium borohydride for reduction. The reactions typically require controlled conditions, including specific temperatures and solvents, to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions include various naphthoquinone derivatives, which have been studied for their potential therapeutic applications .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 4-Hydroxy-5,9-dimethyl-6,9-dihydronaphtho[1,2-b]furan-8(7H)-one involves its interaction with specific molecular targets and pathways. The compound’s cytotoxic effects are believed to result from its ability to induce oxidative stress and disrupt cellular processes . The exact molecular targets and pathways involved are still under investigation, but the compound’s structure suggests it may interact with key enzymes and proteins involved in cell growth and survival.
Comparison with Similar Compounds
Similar Compounds
- 5,7-Dimethoxy-4,9-dihydronaphtho[2,3-b]furan-4,9-dione
- 5,6,7-Trimethoxy-4,9-dihydronaphtho[2,3-b]furan-4,9-dione
Uniqueness
4-Hydroxy-5,9-dimethyl-6,9-dihydronaphtho[1,2-b]furan-8(7H)-one is unique due to its specific hydroxyl and methyl substitutions, which confer distinct chemical and biological properties
Properties
CAS No. |
65716-71-4 |
|---|---|
Molecular Formula |
C14H14O3 |
Molecular Weight |
230.26 g/mol |
IUPAC Name |
4-hydroxy-5,9-dimethyl-7,9-dihydro-6H-benzo[g][1]benzofuran-8-one |
InChI |
InChI=1S/C14H14O3/c1-7-9-3-4-11(15)8(2)12(9)14-10(13(7)16)5-6-17-14/h5-6,8,16H,3-4H2,1-2H3 |
InChI Key |
WPNDFYNAARVLMJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(=O)CCC2=C(C(=C3C=COC3=C12)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


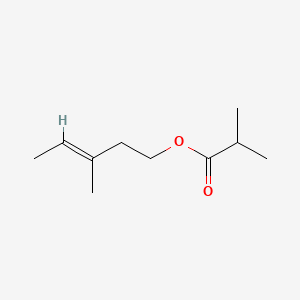
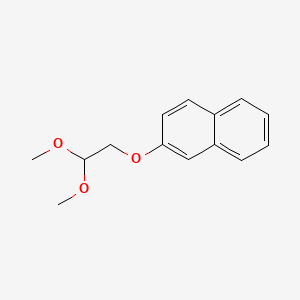
![4-Bromobicyclo[3.2.1]oct-2-ene](/img/structure/B14473890.png)
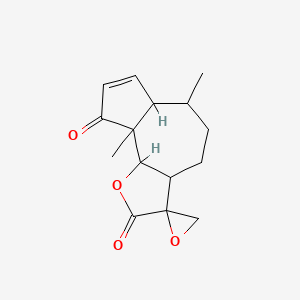

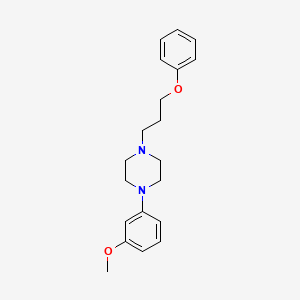
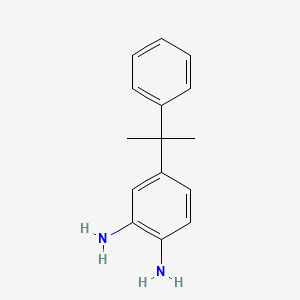
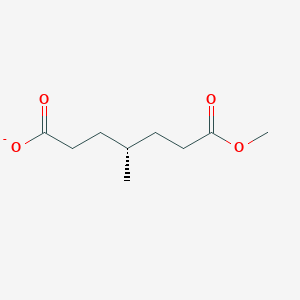
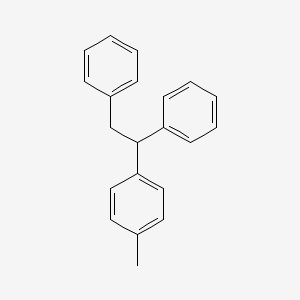
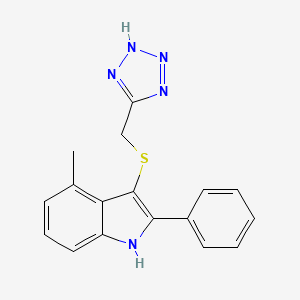
![2-Methyl-4-[2-(pyrimidin-2-yl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14473944.png)
![[(1E)-buta-1,3-dienyl]azanium;(Z)-4-hydroxy-4-oxobut-2-enoate](/img/structure/B14473955.png)
